N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide
Description
N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide is a Schiff base derivative of propanediamide, featuring two (E)-configured furan-2-ylmethylideneamino groups. This compound is structurally characterized by a central propanediamide backbone flanked by furan-based imine moieties. The furan rings introduce aromaticity and electron-rich regions, which may enhance coordination capabilities with metal ions or influence intermolecular interactions in crystalline states.
Properties
IUPAC Name |
N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4/c18-12(16-14-8-10-3-1-5-20-10)7-13(19)17-15-9-11-4-2-6-21-11/h1-6,8-9H,7H2,(H,16,18)(H,17,19)/b14-8+,15-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIGZIILRDTVPO-VOMDNODZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)CC(=O)NN=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethanol-Based Condensation with Reflux
Procedure :
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Dissolve propanediamide (1.0 mmol) in 50 mL anhydrous ethanol.
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Add furan-2-carbaldehyde (2.2 mmol) dropwise under stirring.
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Introduce glacial acetic acid (0.4 mL) and reflux at 80°C for 4–6 hours.
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Cool the mixture, filter the precipitate, and wash with cold ethanol.
Characterization Data :
DMF-Mediated Synthesis with Column Purification
Procedure :
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Combine propanediamide (1.0 mmol) and furan-2-carbaldehyde (2.2 mmol) in 20 mL DMF.
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Add glacial acetic acid (0.3 mL) and stir at room temperature for 3 hours.
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Monitor reaction progress via TLC (ethyl acetate:petroleum ether, 2:1).
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Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
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Purify by silica gel chromatography (ethyl acetate:hexane gradient).
Optimization Insights :
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Reaction time : Extending stirring to 5 hours increases yield to 78% but risks side-product formation.
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Solvent system : DMF enhances reaction rate but complicates purification due to high boiling point.
Comparative Analysis of Synthetic Routes
| Parameter | Ethanol Reflux | DMF Stirring |
|---|---|---|
| Yield (%) | 68–72 | 75–78 |
| Reaction Time (h) | 4–6 | 3–5 |
| Purification | Recrystallization | Column Chromatography |
| Purity (%) | >95 | >98 |
| Scale-Up Feasibility | Moderate | Low |
Ethanol reflux offers simplicity and scalability, while DMF methods yield higher purity at the expense of solvent handling.
Mechanistic and Spectroscopic Considerations
Reaction Mechanism
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Carbonyl Activation : Acetic acid protonates the aldehyde carbonyl, increasing electrophilicity.
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Nucleophilic Attack : The amine group of propanediamide attacks the carbonyl carbon, forming a hemiaminal intermediate.
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Dehydration : Elimination of water yields the thermodynamically stable E-imine isomer.
Structural Validation
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FT-IR : Absence of ν(N-H) (~3142 cm⁻¹) and ν(C=O) (~1635 cm⁻¹) confirms complete imine formation. The emergence of ν(C=N) at 1610–1620 cm⁻¹ and furan ν(C-O-C) at 1237–1257 cm⁻¹ corroborates the structure.
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¹³C NMR : Peaks at δ 160–165 ppm (C=N) and δ 110–150 ppm (furan carbons) validate connectivity.
Challenges and Mitigation Strategies
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Byproduct Formation :
-
Solvent Residues :
Applications and Derivative Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine groups can be reduced to form the corresponding amines.
Substitution: The furan rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Coordination Chemistry
N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances catalytic activity in various reactions. The compound's unique electronic properties derived from the furan rings contribute to its effectiveness as a ligand in metal coordination complexes.
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that this compound can inhibit the growth of various bacterial strains and exhibit cytotoxic effects on cancer cell lines. For instance, its derivatives have demonstrated significant activity against human cervical carcinoma (HeLa) cells, highlighting its potential as a therapeutic agent in oncology .
Medicinal Chemistry
The compound is being explored for its bioactive properties, making it a candidate for drug development. Its mechanism of action involves interactions with specific molecular targets within biological systems, potentially leading to the inhibition of critical enzymes or pathways involved in disease progression.
Material Science
In industry, this compound is utilized in the synthesis of advanced materials and polymers. Its unique structural characteristics allow for modifications that enhance material properties such as thermal stability and mechanical strength.
Case Studies
- Antimicrobial Activity Study : In vitro studies demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibiotics .
- Anticancer Efficacy : A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing that it could effectively induce apoptosis in HeLa cells at specific concentrations.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-furan-2-ylmethylideneamino]propanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Propanediamide derivatives are categorized based on substituents attached to the nitrogen atoms. Key structural groups include:
- Alkyl chains (e.g., ethyl, isopropyl, pentyl, hexyl).
- Hydroxyethyl groups (e.g., N,N'-bis(2-hydroxyethyl)).
- Aromatic substituents (e.g., methoxyphenyl, chlorophenyl).
- Heterocyclic moieties (e.g., furan, thiazole).
Table 1: Representative Propanediamide Derivatives and Their Properties
Physical and Spectroscopic Properties
- Melting Points : Aromatic derivatives (e.g., methoxyphenyl: 120–122°C) exhibit higher melting points than alkyl analogs (e.g., ethyl: 113–114°C) due to stronger π-π interactions . The target compound’s furan groups may intermediate melting points.
- IR Spectroscopy : All derivatives show NH/OH stretches (~3300 cm⁻¹) and carbonyl stretches (~1630–1675 cm⁻¹). Furan-containing compounds may display additional C-O-C stretches (~1250 cm⁻¹) .
- NMR Spectroscopy : Alkyl protons appear at δH 0.8–1.6, while aromatic protons (e.g., methoxyphenyl) resonate at δH 6.8–8.3. Furan protons are expected at δH 6.3–7.4 .
Biological Activity
N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide is a compound belonging to the class of Schiff bases, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.
1. Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between furan-2-carboxaldehyde and propanediamine. The resulting Schiff base can be characterized using various techniques:
- Infrared Spectroscopy (IR) : Identification of characteristic functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirmation of molecular structure and purity.
- Mass Spectrometry : Determination of molecular weight and fragmentation patterns.
2.1 Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that Schiff bases exhibit significant antibacterial activity, often surpassing that of standard antibiotics. For instance, research has shown that similar compounds demonstrate effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Microorganism | Activity (Zone of Inhibition in mm) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 18 | Ampicillin |
| Escherichia coli | 16 | Ciprofloxacin |
| Pseudomonas aeruginosa | 15 | Gentamicin |
2.2 Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been assessed using several cancer cell lines. The compound exhibits notable antiproliferative activity against human cancer cells, with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (Cervical Cancer) | 34 | 3.1 |
| MCF-7 (Breast Cancer) | 21.1 | 3.3 |
Studies reveal that the compound's mechanism may involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers in treated cells .
3. Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- DNA Interaction : Some Schiff bases have shown potential in cleaving DNA strands, which can lead to cytotoxic effects in cancer cells.
- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes involved in cancer progression.
4. Case Studies
Several studies have highlighted the effectiveness of Schiff bases similar to this compound:
- Antimicrobial Study : A series of Schiff bases were tested against various pathogens, revealing a strong correlation between structural features and antimicrobial potency .
- Anticancer Research : Investigations into the anticancer properties of related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models .
5. Conclusion
This compound represents a promising candidate for further research due to its significant biological activities, particularly in antimicrobial and anticancer domains. Continued exploration into its mechanisms of action, along with structural modifications, could enhance its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
